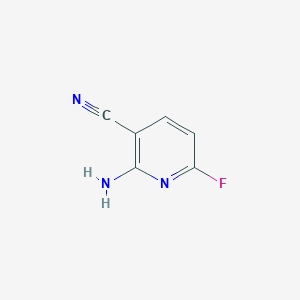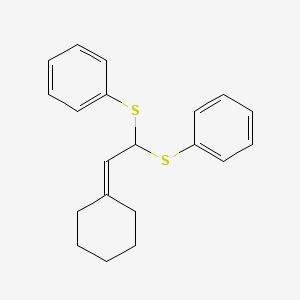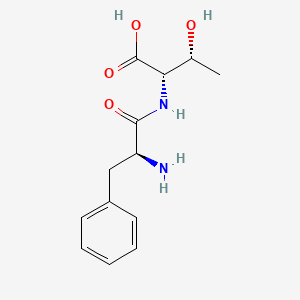
Phe-Thr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Phe-Thr can be achieved through standard solid-phase peptide synthesis (SPPS) methods, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or solution-phase synthesis techniques to produce this compound in bulk quantities .
化学反応の分析
Phe-Thr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the phenylalanine or threonine residues using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of Phe-Thr involves its interaction with specific molecular targets and pathways. For example, this compound can bind to somatostatin receptors, which are distributed in the cell membranes of many tumor cells . This binding can inhibit the release of growth hormone and other signaling molecules, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include protein-protein interactions, receptor binding, and modulation of signaling cascades .
類似化合物との比較
Phe-Thr can be compared with other similar dipeptides, such as:
Phe-Phe (phenylalanine-phenylalanine): Known for its role in peptide self-assembly and nanostructure formation.
Thr-Thr (threonine-threonine):
The uniqueness of this compound lies in its specific combination of phenylalanine and threonine residues, which confer distinct chemical and biological properties. This dipeptide’s ability to interact with specific receptors and participate in various biochemical processes highlights its potential for diverse applications .
特性
CAS番号 |
51352-44-4 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 |
InChIキー |
NYQBYASWHVRESG-MIMYLULJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



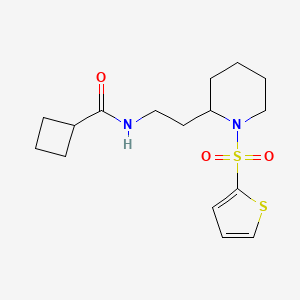
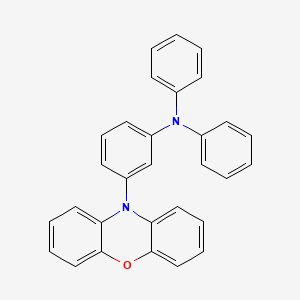
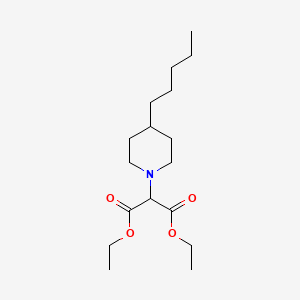
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)


